1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1,5-dimethyl-2-methylsulfanylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7-4-5-9-8(6-7)11-10(13-3)12(9)2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGIZPUPSWFOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and introduction of the methylthio group. One common method involves the reaction of o-phenylenediamine with methylthioacetic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The methylthio moiety at position 2 is susceptible to nucleophilic displacement reactions. For example:
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Replacement with azide : Treatment with sodium azide (NaN₃) in ethanol under reflux conditions replaces the -SMe group with an azide (-N₃), forming intermediate 2-azido derivatives. This reaction is critical for subsequent 1,3-dipolar cycloaddition with alkynes to form triazole-linked compounds .
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Reaction with amines : The -SMe group can be displaced by primary or secondary amines, as demonstrated in the synthesis of pyrazole derivatives via coupling with hydrazines .
Example Reaction Pathway
Functionalization via Alkylation/Arylation
The benzimidazole nitrogen at position 1 is pre-methylated in this compound, but position 3 (if unsubstituted) or other positions may undergo further alkylation or arylation under basic conditions. For example:
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Propargylation : Reaction with propargyl bromide in DMF/K₂CO₃ introduces a propargyl group, enabling click chemistry applications .
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Acylation : Treatment with chloroacetyl chloride forms chloroacetamide derivatives, which serve as precursors for azide or hydrazine substitutions .
Key Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Propargylation | Propargyl bromide, K₂CO₃, DMF, RT | 75–85 | |
| Acylation | Chloroacetyl chloride, DMF, 0°C → RT | 60–70 |
Cycloaddition Reactions
The azide intermediate derived from this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is pivotal in medicinal chemistry for generating bioactive hybrids .
Mechanistic Insight
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Formation of copper(I) acetylide intermediate.
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Metallacycle formation with azide.
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Cyclization to triazole-copper complex.
Synthetic Modifications for Biological Activity
Derivatives of 1,5-dimethyl-2-(methylthio)-1H-benzo[d]imidazole have been tailored for antimicrobial and antitubercular applications:
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Triazole derivatives : Exhibit enhanced activity against Mycobacterium tuberculosis by targeting MmpL3, a transporter critical for mycolic acid export .
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Pyrazole hybrids : Synthesized via hydrazine coupling show broad-spectrum antimicrobial effects .
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole-linked | M. tuberculosis H37Rv | 0.12–0.25 | |
| Pyrazole-linked | S. aureus, E. coli | 8–32 |
Stability and Reactivity Considerations
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The 1,5-dimethyl groups introduce steric hindrance, directing electrophilic attacks to position 6 or 7 of the benzimidazole ring.
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The methylthio group’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution under harsh conditions (e.g., HNO₃/H₂SO₄) .
Industrial and Scalability Challenges
Early synthetic routes for related benzimidazoles suffered from low yields (<50%) due to inefficient cyclization steps . Modern strategies employ microwave-assisted synthesis (180°C, ethanol) or carbodiimide-mediated cyclization (DIC) to improve yields to >75% .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives, including 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole. Research shows that compounds within this class exhibit notable activity against a range of pathogens:
- Bacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, several derivatives were reported to have minimum inhibitory concentrations (MIC) below 10 µg/mL against these pathogens, indicating strong antibacterial potential .
- Fungal Activity : In addition to antibacterial effects, certain derivatives showed antifungal activity against Candida albicans, further supporting their potential as therapeutic agents for infections caused by resistant strains .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have shown that derivatives of benzo[d]imidazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:
- Cyclooxygenase Inhibition : Specific derivatives exhibited IC50 values in the nanomolar range for COX-1 and COX-2 enzymes, demonstrating their potential as anti-inflammatory agents comparable to established drugs like diclofenac .
Antihypertensive Effects
Research has also explored the antihypertensive properties of benzo[d]imidazole derivatives. For example, certain compounds have been shown to induce vasorelaxation in rat models:
- Mechanism of Action : These compounds may act by modulating vascular tone through endothelial-dependent mechanisms, which could lead to their application in managing hypertension .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationships of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole is essential for optimizing its biological activity:
- Synthetic Pathways : Various synthetic routes have been developed to create this compound and its derivatives, often involving multi-step reactions that allow for the introduction of different functional groups to enhance activity .
- SAR Studies : Investigations into how structural modifications affect biological activity have provided insights into designing more potent derivatives. For instance, substituents at specific positions on the benzo[d]imidazole ring can significantly alter antimicrobial efficacy and selectivity .
Case Studies and Experimental Findings
Several case studies illustrate the applications of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole:
These findings underscore the versatility of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole in therapeutic applications.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1,5-dimethyl-2-(methylthio)-1H-benzo[d]imidazole with structurally related benzimidazoles:
Key Observations :
- Substituent Effects on Melting Points : Bulky or polar groups (e.g., naphthyloxy in ) increase melting points due to enhanced intermolecular interactions. Methylthio and methyl groups likely reduce melting points compared to halogenated derivatives.
Reactivity and Stability
- Methylthio Group Reactivity : The methylthio substituent is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which may alter bioactivity. For example, hydrolyzed 2-(styryl)-1H-benzo[d]imidazoles exhibit altered pharmacological profiles .
- Dimethyl Substituents : The 1,5-dimethyl groups may sterically hinder nucleophilic attacks at the benzimidazole core, improving metabolic stability compared to unsubstituted analogs .
Pharmacological Activity
Antimicrobial Activity
- Methylthio Derivatives : Compounds like 2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-1H-benzo[d]imidazole (5c) show moderate antimicrobial activity (MIC: 8–32 µg/mL) against Gram-positive bacteria, attributed to the methylthio group’s electron-withdrawing effects .
- Fluorinated Analogs : 5-Fluoro-6-(naphthalen-2-yloxy)-1H-benzo[d]imidazole derivatives exhibit enhanced activity due to fluorine’s electronegativity, which strengthens target binding .
Enzyme Inhibition
- BRAF Kinase Inhibition : 1H-benzo[d]imidazole derivatives bearing methylthio-pyrimidine moieties (e.g., compound 3 in ) inhibit V600EBRAF kinase (IC50: 0.12–1.8 µM), with methylthio groups contributing to hydrophobic interactions in the ATP-binding pocket.
GABA-A Receptor Modulation
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles mimic zolpidem’s binding to GABA-A receptors, suggesting that electron-withdrawing groups (e.g., fluorine) enhance affinity. Methylthio analogs may exhibit similar effects but require validation .
Biological Activity
1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzimidazole core with specific substitutions that confer unique chemical properties. Its structure can be represented as follows:
This substitution pattern is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of various benzimidazole derivatives, including 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole. The results showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli (Table 1) .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole | S. aureus | 12 µg/mL |
| 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole | E. coli | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has shown cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a recent study involving human liver cancer cells (HepG2), the compound was evaluated for its cytotoxic effects using the MTT assay. The findings indicated that it inhibited cell viability significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole | HepG2 | 10.21 |
| Doxorubicin | HepG2 | 8.75 |
The compound induced apoptosis in HepG2 cells, leading to cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis .
The mechanism by which 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to the observed antimicrobial and anticancer activities .
Pharmacological Applications
Beyond its antimicrobial and anticancer properties, this compound has been investigated for other pharmacological applications:
Q & A
Q. What are the standard synthetic protocols for preparing 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of substituted benzaldehyde derivatives with thiourea in dimethylformamide (DMF) at elevated temperatures (~150°C) to form the imidazole-thiol intermediate .
- Step 2 : Alkylation of the thiol group using methyl iodide or methanethiol in the presence of a base (e.g., sodium hydride or potassium carbonate) in solvents like tetrahydrofuran (THF) or ethanol under reflux conditions .
- Purification : Recrystallization or column chromatography ensures high purity (>95%). Yield optimization often requires controlled stoichiometry and reaction time .
Q. What spectroscopic and analytical methods confirm the structure of this compound?
Key characterization techniques include:
- NMR Spectroscopy : -NMR identifies methyl groups (δ 2.5–3.0 ppm for SCH) and aromatic protons (δ 7.0–8.0 ppm). -NMR confirms the benzimidazole ring carbons (δ 120–150 ppm) .
- IR Spectroscopy : Peaks at ~3345 cm (N-H stretch), 1612 cm (C=C aromatic), and 1462 cm (C=N) .
- Elemental Analysis : Matches calculated and observed C, H, N, and S percentages to validate purity .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC. DMSO is preferred for biological assays due to high solubility .
- Stability : Monitored via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyzed by HPLC to detect decomposition products .
Advanced Research Questions
Q. How does the methylthio substituent influence biological activity compared to ethylthio or benzylthio analogs?
- Structure-Activity Relationship (SAR) : The methylthio group (-SCH) enhances lipophilicity, improving membrane permeability compared to bulkier ethylthio (-SCH) or benzylthio (-SCHPh) groups. This was demonstrated in cytotoxicity assays where methylthio derivatives showed lower IC values (e.g., 12.5 µM vs. 18.7 µM for ethylthio analogs) against MCF-7 cells .
- Computational Modeling : Molecular docking reveals that smaller substituents like -SCH fit better into hydrophobic pockets of targets like EGFR or topoisomerase I, reducing steric hindrance .
Q. What strategies resolve contradictory cytotoxicity data across studies?
Contradictions often arise from:
- Assay Conditions : Variations in cell line sensitivity (e.g., CaCo-2 vs. HeLa), incubation time, or serum content .
- Substituent Effects : Minor structural changes (e.g., -CH vs. -Br at position 5) alter metabolic stability. Validate using standardized protocols (e.g., MTT assay, 48-hour exposure) .
- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize to cell viability baselines .
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst Screening : Transition metal catalysts (e.g., Ru(II)) improve cyclization efficiency in imidazole ring formation .
- Solvent Optimization : Replacing DMF with ionic liquids or green solvents (e.g., PEG-400) reduces side reactions and improves yield by ~15% .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield .
Q. What in silico tools predict the compound’s ADMET properties?
- Software : Use SwissADME or PreADMET for predicting absorption (e.g., Caco-2 permeability), metabolic stability (CYP450 interactions), and toxicity (AMES test).
- Key Findings : The compound’s logP (~2.8) suggests moderate blood-brain barrier penetration, while low topological polar surface area (TPSA < 60 Å) favors oral bioavailability .
Methodological Guidelines
- For Synthesis : Prioritize stepwise functionalization (e.g., introduce methylthio after imidazole ring formation) to avoid side reactions .
- For Biological Assays : Use dose-response curves (0.1–100 µM) and triplicate measurements to ensure reproducibility .
- For Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
